4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid
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Overview
Description
4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . This compound is characterized by the presence of a pyrazine ring attached to an amino group, which is further connected to a cyclohexane ring bearing a carboxylic acid group . It is commonly used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid typically involves the reaction of pyrazine-2-amine with cyclohexanone in the presence of a suitable catalyst and solvent . The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product. Purification of the compound is usually achieved through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols . Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical processes . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid include:
- 4-(Pyridin-2-ylamino)cyclohexane-1-carboxylic acid
- 4-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid
- 4-(Quinolin-2-ylamino)cyclohexane-1-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique pyrazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in specific research and industrial applications .
Properties
IUPAC Name |
4-(pyrazin-2-ylamino)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-11(16)8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h5-9H,1-4H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUPNVJQXDMSJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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